molecular formula C12H19NO7 B569182 1,2:3,4-Di-O-isopropylidene-6-deoxy-6-nitro-a-D-galactopyranose CAS No. 90367-90-1

1,2:3,4-Di-O-isopropylidene-6-deoxy-6-nitro-a-D-galactopyranose

Cat. No. B569182
CAS RN: 90367-90-1
M. Wt: 289.284
InChI Key: QJFHJCOBVKZJKK-SOYHJAILSA-N
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Description

1,2:3,4-Di-O-isopropylidene-6-deoxy-6-nitro-a-D-galactopyranose is a compound that is structurally similar to 6-Azido-6-deoxy-1,2:3,4-di-O-isopropylidene-a-D-galactopyranose . It is a derivative of galactopyranose, a type of sugar molecule . This compound is of significant importance in the field of biomedicine .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been utilized in the synthesis of complex sugar derivatives, showcasing its role in creating diverse molecular architectures. For example, it was used in the synthesis and crystal structure analysis of derivatives, revealing specific configurations and ring conformations crucial for understanding molecular interactions and stability (Krajewski et al., 1985).

Applications in Carbohydrate Chemistry

  • It serves as a key intermediate in the stereocontrolled synthesis of 2-deoxy-galactopyranosides, demonstrating its importance in the preparation of molecules with defined stereochemistry, which is critical in biological systems (Yang et al., 2018).

Novel Compound Synthesis

  • The compound has been part of studies focusing on the synthesis and photolysis of sugar nitrates, contributing to the development of new chemical methodologies and understanding the behavior of nitrate groups in organic molecules (Binkley & Koholic, 1984).

Potential Biological Applications

  • Research has explored the synthesis of amphiphilic galactopyranosyl diamines and amino alcohols derived from the compound, indicating potential applications in developing antitubercular agents. This highlights the compound's utility in medicinal chemistry and drug design (de Almeida et al., 2007).

Conformational and Structural Studies

  • Studies on its derivatives, such as those involving crystal and molecular structures of aza-heterocyclic derivatives, provide valuable insights into the conformational preferences of these molecules, which are essential for understanding their reactivity and interactions (Imberty et al., 1998).

properties

IUPAC Name

(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO7/c1-11(2)17-7-6(5-13(14)15)16-10-9(8(7)18-11)19-12(3,4)20-10/h6-10H,5H2,1-4H3/t6-,7+,8+,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFHJCOBVKZJKK-SOYHJAILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)C[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H](O[C@H]3[C@@H]([C@H]2O1)OC(O3)(C)C)C[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2:3,4-Di-O-isopropylidene-6-deoxy-6-nitro-alpha-D-galactopyranose

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